molecular formula C7H8N2O3 B8470414 5,6-dimethoxypyrazine-2-carbaldehyde

5,6-dimethoxypyrazine-2-carbaldehyde

Cat. No. B8470414
M. Wt: 168.15 g/mol
InChI Key: NYVCZRDEXLQLNY-UHFFFAOYSA-N
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Patent
US05011847

Procedure details

To a stirred solution of 4.85 gm of 2-bromo-5,6-dimethoxypyrazine in 80 ml of dry ether under N2 at -35° C. was added dropwise 14.5 ml of n butyllithium (1.6N in hexanes). After stirring for 0.5 hours at -35° C. 5.74 ml of dry DMF was added dropwise to the reaction mixture. This dark brown homogeneous solution was stirred at -20° C. for 1 hour and at 25° C. for 0.5 hours, then was quenched with an aqueous solution of NH4Cl. The reaction mixture was extracted with methylene chloride, and the organic fractions were washed with water, brine and dried over MgSO4, and filtered and evaporated to give a red oil. Chromatography on a short silica gel column provided the title aldehyde and its hydrate which was used without further purification.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[N:3]=1.C([Li])CCC.CN([CH:20]=[O:21])C>CCOCC>[CH3:9][O:8][C:5]1[C:4]([O:10][CH3:11])=[N:3][C:2]([CH:20]=[O:21])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
BrC1=NC(=C(N=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.74 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 hours at -35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This dark brown homogeneous solution was stirred at -20° C. for 1 hour and at 25° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was quenched with an aqueous solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the organic fractions were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oil

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=NC=C(N=C1OC)C=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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